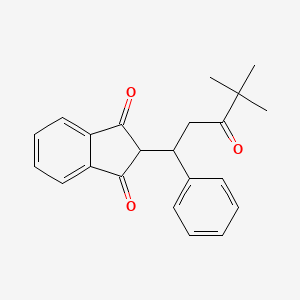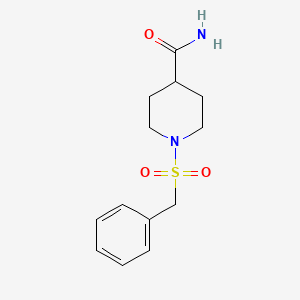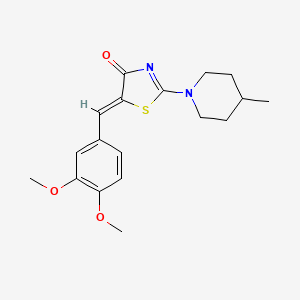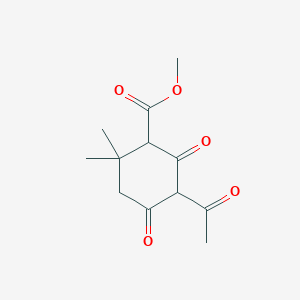
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. DPI has been used as a pharmacological tool to study the biochemical and physiological effects of oxidative stress in cells.
Mécanisme D'action
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione inhibits the activity of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This prevents the transfer of electrons from NADPH to molecular oxygen, which is required for the production of ROS. By inhibiting NADPH oxidase, this compound can reduce the levels of ROS in cells and prevent oxidative damage.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells. This compound can reduce the levels of ROS in cells, which can prevent oxidative damage to cellular components such as DNA, proteins, and lipids. This compound can also affect cellular signaling pathways that are involved in inflammation, apoptosis, and cell proliferation. This compound has been shown to have anti-inflammatory and anti-tumor effects in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione in lab experiments is that it is a specific inhibitor of NADPH oxidase. This allows researchers to study the role of ROS in cellular processes without affecting other cellular pathways. However, this compound has some limitations as a research tool. This compound can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. This compound can also inhibit other enzymes that use FAD as a cofactor, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione. One area of research is the development of new inhibitors of NADPH oxidase that have improved specificity and lower toxicity than this compound. Another area of research is the identification of new cellular pathways that are regulated by ROS and NADPH oxidase. Finally, this compound can be used to study the role of oxidative stress in various disease processes, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study the role of oxidative stress in cellular processes. This compound inhibits the activity of NADPH oxidase, which reduces the levels of ROS in cells and prevents oxidative damage. This compound has several advantages as a research tool, including its specificity for NADPH oxidase. However, this compound also has some limitations, including its toxicity at high concentrations. Future research involving this compound will focus on the development of new inhibitors of NADPH oxidase and the identification of new cellular pathways that are regulated by ROS and NADPH oxidase.
Méthodes De Synthèse
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione can be synthesized using a multistep process that involves the reaction of 4,4-dimethyl-3-oxo-1-phenylpentan-1-ol with 2-acetyl-1-tetralone in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a Friedel-Crafts reaction with aluminum chloride to produce this compound.
Applications De Recherche Scientifique
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)-1H-indene-1,3(2H)-dione has been used in scientific research to study the role of oxidative stress in various cellular processes. This compound has been shown to inhibit the activity of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells. By inhibiting NADPH oxidase, this compound can be used to study the role of ROS in cellular signaling pathways and disease processes.
Propriétés
IUPAC Name |
2-(4,4-dimethyl-3-oxo-1-phenylpentyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-22(2,3)18(23)13-17(14-9-5-4-6-10-14)19-20(24)15-11-7-8-12-16(15)21(19)25/h4-12,17,19H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXVNNUTNHMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(C1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}glycine](/img/structure/B5021257.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B5021265.png)

![3-[(3-chloro-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5021275.png)
![2-acetyl-7-methoxy-3-(4-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5021289.png)



![4-(2-fluorobenzyl)-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5021340.png)

![3-allyl-5-(4-{2-[(4-chlorophenyl)thio]ethoxy}-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5021355.png)
![2-(butylthio)-1-[(butylthio)methyl]ethyl benzoate](/img/structure/B5021360.png)

![N-[4-(1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5021370.png)